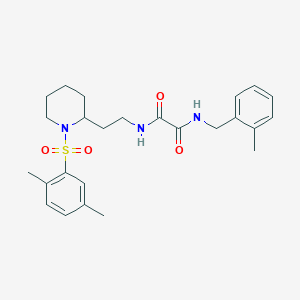

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methylbenzyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(2-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O4S/c1-18-11-12-20(3)23(16-18)33(31,32)28-15-7-6-10-22(28)13-14-26-24(29)25(30)27-17-21-9-5-4-8-19(21)2/h4-5,8-9,11-12,16,22H,6-7,10,13-15,17H2,1-3H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYXSFDHOPMLQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methylbenzyl)oxalamide is a complex organic compound that has attracted interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 458.6 g/mol. The compound features a piperidine moiety, a sulfonyl group, and an oxalamide functional group, contributing to its diverse biological activities.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 458.6 g/mol |

| CAS Number | 898426-59-0 |

Preliminary studies indicate that this compound may interact with various biological macromolecules, including enzymes and receptors involved in disease processes. The compound is hypothesized to inhibit specific enzymes or receptors, thereby modulating critical biological pathways.

Pharmacological Applications

The compound has shown promise in several areas:

- Antibacterial Activity : Compounds with similar structural motifs have demonstrated antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : It has potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and certain infections .

- Anticancer Properties : The oxalamide group is associated with anticancer activity, potentially through mechanisms involving apoptosis induction in cancer cells .

Case Studies

- Anticancer Activity : In vitro studies conducted on HeLa cell lines showed that derivatives of oxalamide compounds could induce cytotoxicity through specific interactions with cellular targets. The effectiveness was measured using IC50 values, indicating the concentration required to inhibit cell growth by 50% .

- Enzyme Interaction Studies : Binding affinity assays revealed that the compound interacts effectively with bovine serum albumin (BSA), suggesting significant pharmacokinetic properties that could enhance its therapeutic efficacy .

Table 2: Summary of Biological Activities

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of the compound. These studies utilize techniques such as:

- Docking Studies : To predict interactions with target proteins.

- Spectroscopic Analysis : Including NMR and IR spectroscopy for structural elucidation.

- Biological Assays : To assess antibacterial and enzyme inhibitory activities.

The findings suggest that modifications to the piperidine and sulfonamide groups can significantly enhance biological activity, making this compound a candidate for further drug development.

Scientific Research Applications

Molecular Structure and Properties

The compound features a unique molecular structure characterized by:

- Dimethylphenyl Group : Influences chemical reactivity and biological properties.

- Piperidine Moiety : Imparts distinct biological activities.

- Oxalamide Functional Group : Enhances interaction with biological targets.

The molecular formula is not explicitly provided in the sources, but its molecular weight is approximately 471.62 g/mol.

Potential Therapeutic Applications

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methylbenzyl)oxalamide has several promising applications:

- Neurological Disorders : The compound may interact with neurotransmitter receptors, potentially offering therapeutic benefits for conditions such as depression and anxiety.

- Cancer Treatment : Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in cancer progression, making it a candidate for further investigation in oncology.

- Inflammation Modulation : Its ability to modulate inflammatory pathways could position it as a treatment option for inflammatory diseases.

Case Study 1: Neurological Effects

Research indicates that compounds similar to this compound exhibit anxiolytic effects in animal models. These studies suggest potential for treating anxiety disorders through modulation of serotonin receptors.

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that this compound inhibits the proliferation of certain cancer cell lines. Further investigations are needed to understand its efficacy and safety in vivo.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamide derivatives share a common scaffold but exhibit divergent pharmacological and toxicological profiles due to substituent variations. Below is a detailed comparison with structurally related compounds:

Structural and Functional Differences

Metabolic and Toxicological Profiles

- Metabolism: S336 and related oxalamides (e.g., No. 1768) undergo rapid hepatic metabolism in rats without detectable amide hydrolysis, suggesting metabolic stability of the oxalamide core . The target compound’s sulfonyl-piperidine group may alter cytochrome P450 (CYP) interactions compared to methoxybenzyl analogs. S5456 initially showed moderate CYP3A4 inhibition (51% at 10 µM) but lacked significant inhibition in follow-up assays, highlighting substituent-dependent enzyme interactions .

- Toxicology: S336 and analogs (e.g., No. 1769, 1770) have a No Observed Effect Level (NOEL) of 100 mg/kg bw/day in rats, with margins of safety exceeding 500 million relative to human exposure levels . The target compound’s 2-methylbenzyl and sulfonyl groups may influence its NOEL due to altered bioavailability or toxicity pathways.

Regulatory and Exposure Data

Key Research Findings and Implications

Structure-Activity Relationships (SAR) :

- Methoxy and methyl groups on benzyl substituents (e.g., S336 vs. S5456) modulate umami potency and CYP inhibition . The target compound’s sulfonyl group may enhance metabolic resistance but requires empirical validation.

- Piperidine sulfonation (target compound) vs. pyridyl ethyl groups (S336) could affect solubility and receptor binding .

Toxicological Gaps :

- While S336 and analogs exhibit high safety margins, the target compound’s sulfonyl-piperidine moiety necessitates specific studies on sulfonamide-related toxicity (e.g., hypersensitivity, renal effects).

Regulatory Pathways: JECFA and EFSA approvals for oxalamides rely on NOELs and exposure thresholds . The target compound would require similar 90-day rodent studies and human exposure assessments for regulatory compliance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.